molecular formula C7H8Cl3N B1420500 3,4-Dichloro-N-methylaniline hydrochloride CAS No. 1187385-65-4

3,4-Dichloro-N-methylaniline hydrochloride

Cat. No.: B1420500
CAS No.: 1187385-65-4
M. Wt: 212.5 g/mol
InChI Key: IMDYJMDUDLJMAS-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-methylaniline hydrochloride is an aromatic organic compound with the molecular formula C7H8Cl3N. It is a derivative of aniline, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form indicates the presence of a hydrochloric acid molecule associated with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation and hydrochloride formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted anilines.

Scientific Research Applications

3,4-Dichloro-N-methylaniline hydrochloride is extensively used in scientific research due to its unique properties. It finds applications in:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-methylaniline hydrochloride involves its interaction with molecular targets through its aromatic ring and functional groups. The presence of chlorine atoms affects the electronic properties of the ring, making it less reactive towards electrophilic aromatic substitution. The methylamino group can participate in hydrogen bonding and act as a donor or acceptor of electrons depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-methylaniline hydrochloride
  • N-Methyl 3,4-dichloroaniline hydrochloride
  • 3,4-Dichloroaniline

Uniqueness

3,4-Dichloro-N-methylaniline hydrochloride is unique due to the specific positions of the chlorine atoms and the methyl group, which influence its reactivity and applications. Compared to similar compounds, it exhibits distinct electronic properties and reactivity patterns .

Properties

IUPAC Name

3,4-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDYJMDUDLJMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675165
Record name 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-65-4
Record name 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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